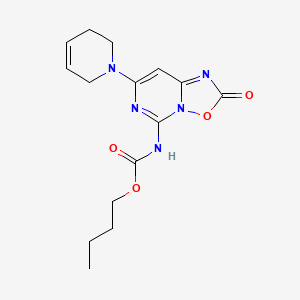
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester is a complex organic compound that belongs to the class of carbamic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinyl group and an oxadiazolo-pyrimidinyl moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxadiazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamic acids and derivatives with pyridinyl and oxadiazolo-pyrimidinyl groups. Examples include:
- Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-pyrimidin-5-yl)-, butyl ester
- Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-oxadiazolo(2,3-c)pyrimidin-5-yl)-, ethyl ester
Uniqueness
The uniqueness of carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
83395-28-2 |
|---|---|
分子式 |
C15H19N5O4 |
分子量 |
333.34 g/mol |
IUPAC名 |
butyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-9-23-14(21)18-13-16-11(19-7-5-4-6-8-19)10-12-17-15(22)24-20(12)13/h4-5,10H,2-3,6-9H2,1H3,(H,16,18,21) |
InChIキー |
ZMVJFDSUHZPPDR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


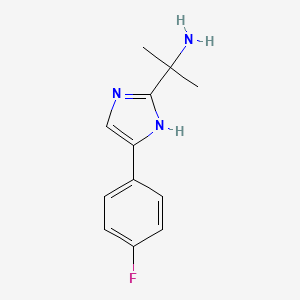
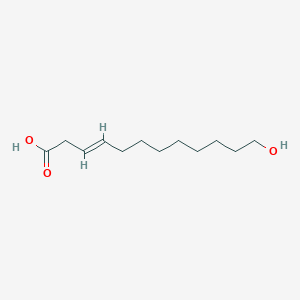
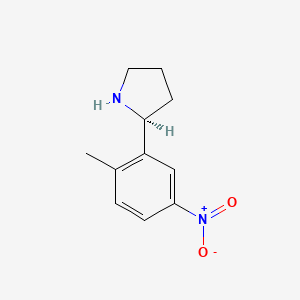
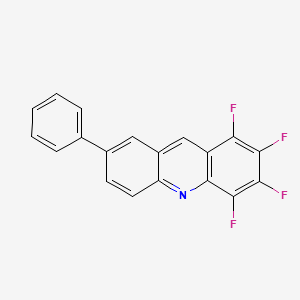
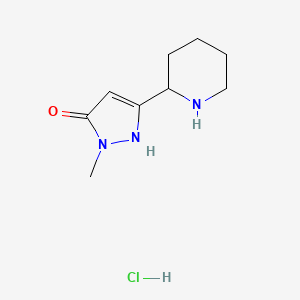
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
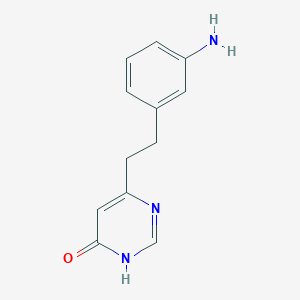
![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
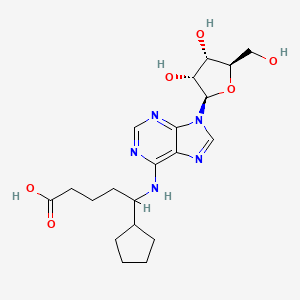
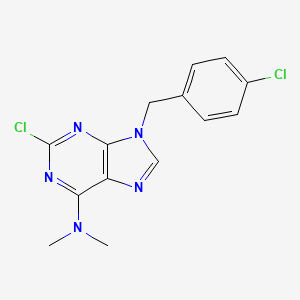
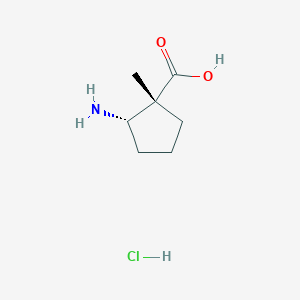
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
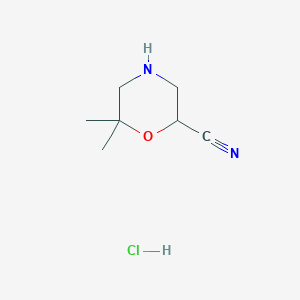
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
